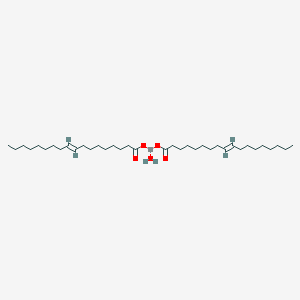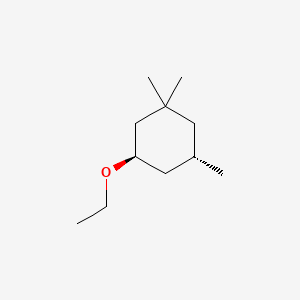
(3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane is a chiral organic compound with a cyclohexane ring structure. This compound is characterized by the presence of an ethoxy group at the 3rd position and three methyl groups at the 1st and 5th positions. The stereochemistry of the compound is defined by the (3r,5s) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane can be achieved through various synthetic routes. One common method involves the alkylation of a cyclohexanone derivative with an ethyl halide in the presence of a strong base, followed by the introduction of methyl groups through a series of Grignard reactions. The reaction conditions typically involve the use of anhydrous solvents and low temperatures to ensure high stereoselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and high throughput.
化学反応の分析
Types of Reactions
(3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
(3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can serve as a model substrate in enzymatic studies to understand stereoselective transformations.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific stereochemical properties.
作用機序
The mechanism of action of (3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane involves its interaction with molecular targets through stereospecific binding. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity towards enzymes or receptors. The pathways involved may include enzymatic catalysis, receptor activation, or inhibition, depending on the specific application.
類似化合物との比較
Similar Compounds
(3r,5s)-3-Methoxy-1,1,5-trimethylcyclohexane: Similar structure with a methoxy group instead of an ethoxy group.
(3r,5s)-3-Ethoxy-1,1,4-trimethylcyclohexane: Similar structure with a different position of one methyl group.
(3r,5s)-3-Ethoxy-1,1,5-trimethylcyclopentane: Similar structure with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
The uniqueness of (3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane lies in its specific stereochemistry and the presence of an ethoxy group, which imparts distinct chemical and physical properties. These features make it a valuable compound in various research and industrial applications.
特性
CAS番号 |
24691-17-6 |
|---|---|
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC名 |
(3R,5S)-3-ethoxy-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C11H22O/c1-5-12-10-6-9(2)7-11(3,4)8-10/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1 |
InChIキー |
JVBNHJDWWBSWLE-NXEZZACHSA-N |
異性体SMILES |
CCO[C@@H]1C[C@H](CC(C1)(C)C)C |
正規SMILES |
CCOC1CC(CC(C1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


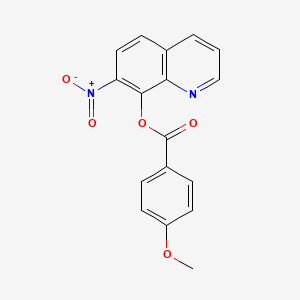
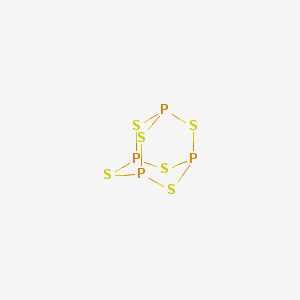

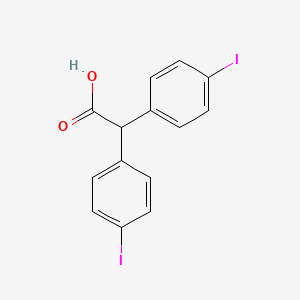
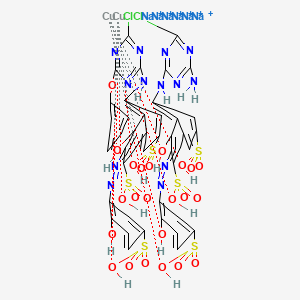
![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)
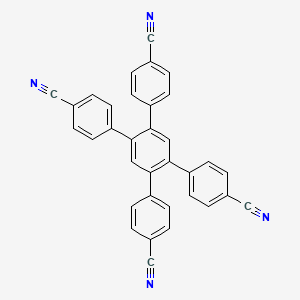
![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)
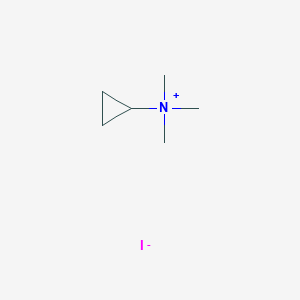


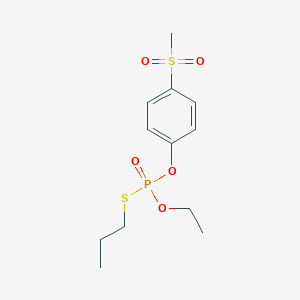
![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
